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molecular formula C14H19NO2 B8764634 2-(Azepan-1-YL)-2-phenylacetic acid

2-(Azepan-1-YL)-2-phenylacetic acid

Cat. No. B8764634
M. Wt: 233.31 g/mol
InChI Key: XEMZQCVESCWACG-UHFFFAOYSA-N
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Patent
US08748613B2

Procedure details

A mixture of phenylboronic acid (400 mg, 3.28 mmol), azepane (0.37 ml, 3.28 mmol) and 2-oxoacetic acid hydrate (302 mg, 3.28 mmol) dissolved in DCM (30 ml) was stirred at room temperature overnight. DCM was removed under vacuum and the crude was purified by flash chromatography (DCM/MeOH=8/2) to obtain the title compound (476 mg, 62.2% yield) as a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
302 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
62.2%

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:10]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.O.O=[CH:19][C:20]([OH:22])=[O:21]>C(Cl)Cl>[N:10]1([CH:19]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:20]([OH:22])=[O:21])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.37 mL
Type
reactant
Smiles
N1CCCCCC1
Name
Quantity
302 mg
Type
reactant
Smiles
O.O=CC(=O)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DCM was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography (DCM/MeOH=8/2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCCCC1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 476 mg
YIELD: PERCENTYIELD 62.2%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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